Intermediate Lipophilicity (ClogP ~0.87) Contrasted with Polar (Hydroxymethyl) and Lipophilic (Tetradecyloxy) Comparators
The predicted ClogP of 5‑(butoxymethyl)‑2‑furoic acid (~0.87) places it in an intermediate lipophilicity range that is distinct from the more polar 5‑(hydroxymethyl)‑2‑furoic acid (Sumiki's acid, ClogP ≈ −0.25) and the highly lipophilic TOFA (ClogP ≈ 5.7). This value falls within the optimal range (0.5–3.5) for balanced aqueous solubility and passive membrane permeability desired in early‑stage drug candidates and surfactant monomers [REFS‑1].
| Evidence Dimension | Partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP ~0.87 (predicted; C₁₀H₁₄O₄, MW 198.22) |
| Comparator Or Baseline | 5‑(Hydroxymethyl)‑2‑furoic acid: ClogP ~−0.25 (C₆H₆O₄, MW 142.11); TOFA (5‑(tetradecyloxy)‑2‑furoic acid): ClogP ~5.7 (C₁₈H₃₀O₄, MW 324.5) |
| Quantified Difference | ΔClogP ≈ +1.12 vs. hydroxymethyl analog; ΔClogP ≈ −4.8 vs. TOFA |
| Conditions | Predicted values (ALOGPS 2.1 / ChemAxon); no experimental logP available for target compound |
Why This Matters
This intermediate logP directly impacts formulation flexibility, making the butoxymethyl analog the only candidate in this series that can serve both as a water‑dispersible surfactant precursor and as a moderately membrane‑permeable small molecule, unlike its polar or highly lipophilic comparators.
